molecular formula C20H21N3O2 B5453728 4-[4-(4-Ethoxyphenyl)phthalazin-1-yl]morpholine

4-[4-(4-Ethoxyphenyl)phthalazin-1-yl]morpholine

Cat. No.: B5453728
M. Wt: 335.4 g/mol
InChI Key: HYWPOGUSCHXXKY-UHFFFAOYSA-N
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Description

4-[4-(4-Ethoxyphenyl)phthalazin-1-yl]morpholine is a compound belonging to the phthalazine family, which is known for its significant biological and pharmacological activities. Phthalazines are bicyclic N-heterocycles that have attracted attention due to their valuable properties, including antimicrobial, antitumor, and anti-inflammatory activities .

Preparation Methods

The synthesis of 4-[4-(4-Ethoxyphenyl)phthalazin-1-yl]morpholine typically involves the reaction of phthalazinone derivatives with various nucleophiles. One common method includes the reaction of 4-(4-bromophenyl)phthalazinone with ethyl bromoacetate and anhydrous potassium carbonate in dry acetone to afford the corresponding N-alkyl derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-[4-(4-Ethoxyphenyl)phthalazin-1-yl]morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[4-(4-Ethoxyphenyl)phthalazin-1-yl]morpholine has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiproliferative activities.

    Medicine: Explored for potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-[4-(4-Ethoxyphenyl)phthalazin-1-yl]morpholine involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. Additionally, it can interact with vascular endothelial growth factor receptors (VEGFR), contributing to its anticancer properties .

Comparison with Similar Compounds

Similar compounds to 4-[4-(4-Ethoxyphenyl)phthalazin-1-yl]morpholine include other phthalazine derivatives such as:

  • 4-(4-Isopropylphenyl)phthalazin-1(2H)-one
  • 4-(4-Bromophenyl)phthalazinone
  • 1,4-Disubstituted phthalazines

These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications.

Properties

IUPAC Name

4-[4-(4-ethoxyphenyl)phthalazin-1-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-2-25-16-9-7-15(8-10-16)19-17-5-3-4-6-18(17)20(22-21-19)23-11-13-24-14-12-23/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWPOGUSCHXXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301323642
Record name 4-[4-(4-ethoxyphenyl)phthalazin-1-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667779
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

692273-30-6
Record name 4-[4-(4-ethoxyphenyl)phthalazin-1-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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